1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride
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Overview
Description
1-Thia-4,8-diazaspiro[4. This compound is characterized by its unique structure, which includes a spirocyclic framework with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1-Thia-4,8-diazaspiro[4. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for receptors or enzymes. In medicine, it has shown promise as an anti-ulcer agent. In industry, it can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-ulcer agent, it may inhibit the activity of certain enzymes or receptors involved in gastric acid secretion.
Comparison with Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be compared with other similar compounds, such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives. These compounds share a similar spirocyclic structure but may differ in their substituents or functional groups. The uniqueness of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride lies in its specific combination of sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.
List of Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Properties
Molecular Formula |
C7H14Cl2N2OS |
---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2OS.2ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;;/h8H,1-5H2,(H,9,10);2*1H |
InChI Key |
YKDUINUXSKORBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC(=O)CS2.Cl.Cl |
Origin of Product |
United States |
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